O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride
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Overview
Description
O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride is a chemical compound known for its unique structure and reactivity. It is used in various scientific research applications due to its ability to participate in diverse chemical reactions. This compound is particularly valuable in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Electrophilic Amination: The compound can be used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound include various amines, hydroxylamine derivatives, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .
Scientific Research Applications
O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is facilitated by the presence of the hydroxylamine group, which can undergo nucleophilic attack and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride include:
- O-(2-Chlorobenzyl)hydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-(Diphenylphosphinyl)hydroxylamine
Uniqueness
This compound is unique due to the presence of both bromine and chlorine substituents on the benzyl ring. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C7H8BrCl2NO |
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Molecular Weight |
272.95 g/mol |
IUPAC Name |
O-[(2-bromo-5-chlorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7BrClNO.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3H,4,10H2;1H |
InChI Key |
KYKDHKVPOHUKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)Br.Cl |
Origin of Product |
United States |
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